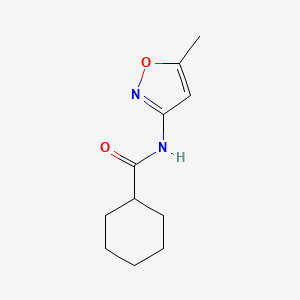![molecular formula C19H23N3O2 B5741770 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as DAPP, is a chemical compound that has been widely studied for its potential therapeutic applications. DAPP is a piperazine derivative that has shown promise in treating a variety of conditions, including anxiety, depression, and schizophrenia. In
Mecanismo De Acción
The exact mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is still not fully understood, but it is thought to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This may explain its anxiolytic and antidepressant effects. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety and depression-like behaviors, and to improve cognitive function. This compound has also been shown to reduce inflammation, both in vitro and in vivo. In addition, it has been shown to have a protective effect on the brain, reducing oxidative stress and improving neurogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine in lab experiments is that it has been extensively studied, and its mechanism of action is relatively well understood. This makes it a useful tool for studying the effects of serotonin receptor modulation and acetylcholinesterase inhibition. However, one limitation of using this compound is that it has not yet been studied in humans, so its potential therapeutic applications are still largely theoretical.
Direcciones Futuras
There are many potential future directions for research on 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. One area of interest is its potential use in treating schizophrenia, as it has shown promise in animal models. Another area of interest is its anti-inflammatory effects, which could make it useful in treating a variety of inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for anxiety, depression, and other conditions.
Métodos De Síntesis
The synthesis of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine involves the reaction of 1-(3,5-dimethylphenoxy)acetyl chloride with 4-(2-pyridinyl)piperazine in the presence of a base catalyst. The resulting compound is then purified using column chromatography. The yield of this compound is typically around 70-80% using this method.
Aplicaciones Científicas De Investigación
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential use in treating schizophrenia. This compound has also been shown to have anti-inflammatory effects, which could make it useful in treating inflammatory conditions.
Propiedades
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-11-16(2)13-17(12-15)24-14-19(23)22-9-7-21(8-10-22)18-5-3-4-6-20-18/h3-6,11-13H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGKCZBXQPGHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5741702.png)
![4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5741705.png)



![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5741721.png)




![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)
![N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)